molecular formula C18H12N2O B10842028 2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one

2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one

Cat. No.: B10842028
M. Wt: 272.3 g/mol
InChI Key: SIAZQYUZGIPPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthalene ring fused to a naphthyridine ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the naphthyridine ring to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines with various functional groups.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-2-yl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C18H12N2O/c21-17-11-16(20-18-15(17)6-3-9-19-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21)

InChI Key

SIAZQYUZGIPPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C4=C(N3)N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.